5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising furan, piperazine, naphthalene, and oxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Furan-2-Carbonyl Piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic or basic conditions.
Synthesis of Naphthalen-2-yloxy Methyl Furan: This intermediate is prepared by reacting naphthalen-2-ol with a suitable methylating agent, followed by coupling with furan-2-carboxylic acid.
Cyclization to Form Oxazole: The final step involves the cyclization of the intermediates to form the oxazole ring, typically using dehydrating agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and its derivatives.
Piperazine Derivatives: Compounds like piperazine-2-carboxylic acid and its analogs.
Naphthalene Derivatives: Compounds such as naphthalene-2-ol and its derivatives.
Oxazole Derivatives: Compounds like oxazole-4-carboxylic acid and its analogs.
Uniqueness
5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its complex structure, which combines multiple heterocyclic moieties
Properties
Molecular Formula |
C28H22N4O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C28H22N4O5/c29-17-23-28(32-13-11-31(12-14-32)27(33)25-6-3-15-34-25)37-26(30-23)24-10-9-22(36-24)18-35-21-8-7-19-4-1-2-5-20(19)16-21/h1-10,15-16H,11-14,18H2 |
InChI Key |
PXEOPEZQBRPHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N)C(=O)C6=CC=CO6 |
Origin of Product |
United States |
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